molecular formula C16H16O3 B14779490 2-(Benzyloxy)-5-ethylbenzoic acid

2-(Benzyloxy)-5-ethylbenzoic acid

Cat. No.: B14779490
M. Wt: 256.30 g/mol
InChI Key: XIZWHZZDRRIVCH-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-5-ethylbenzoic acid is an organic compound with the molecular formula C16H16O3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a benzyloxy group, and an ethyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-ethylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-ethylbenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the direct esterification of 2-hydroxy-5-ethylbenzoic acid with benzyl alcohol using a suitable catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is conducted under controlled temperature and pressure conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-5-ethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of this compound derivatives with oxidized benzyloxy groups.

    Reduction: Formation of 2-(benzyloxy)-5-ethylbenzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

2-(Benzyloxy)-5-ethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-5-ethylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)benzoic acid: Lacks the ethyl group on the benzene ring.

    5-Ethyl-2-hydroxybenzoic acid: Lacks the benzyloxy group.

    2-(Benzyloxy)-5-methylbenzoic acid: Has a methyl group instead of an ethyl group.

Uniqueness

2-(Benzyloxy)-5-ethylbenzoic acid is unique due to the presence of both the benzyloxy and ethyl groups on the benzene ring. This combination of substituents can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

5-ethyl-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H16O3/c1-2-12-8-9-15(14(10-12)16(17)18)19-11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

XIZWHZZDRRIVCH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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